molecular formula C20H12ClF2NO2 B2515520 N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide CAS No. 438025-82-2

N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide

Cat. No.: B2515520
CAS No.: 438025-82-2
M. Wt: 371.77
InChI Key: WHFPRGPCFBGICO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes benzoyl, chlorophenyl, and difluorobenzamide groups

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-benzoyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the compound yields 2,6-difluorobenzoic acid and 2-benzoyl-4-chloroaniline .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide include:

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2NO2/c21-13-9-10-17(14(11-13)19(25)12-5-2-1-3-6-12)24-20(26)18-15(22)7-4-8-16(18)23/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFPRGPCFBGICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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